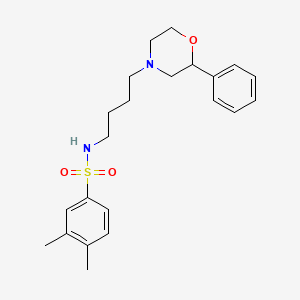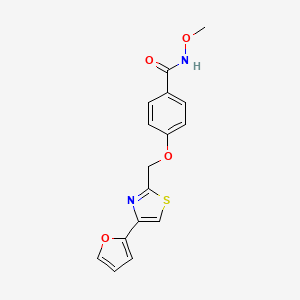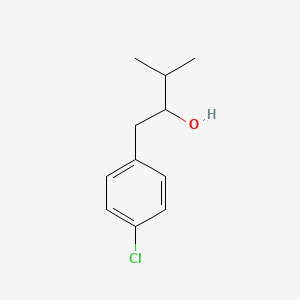
6-ethyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-ethyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a benzimidazole moiety and a methoxybenzoate ester, suggests it may have interesting pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Chromen-4-one Core: This can be achieved through the condensation of an appropriate phenol with an ethyl acetoacetate derivative under acidic or basic conditions.
Introduction of the Benzimidazole Moiety: The benzimidazole ring can be synthesized by reacting o-phenylenediamine with a suitable carboxylic acid or its derivative.
Esterification: The final step involves the esterification of the chromen-4-one derivative with 4-methoxybenzoic acid using a coupling reagent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions could target the carbonyl group in the chromen-4-one core, potentially forming alcohol derivatives.
Substitution: The methoxy group on the benzoate ester can be a site for nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction could produce alcohols, and substitution could result in various substituted benzoate esters.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme interactions or cellular pathways.
Medicine: Potential therapeutic applications due to its unique structure, which may interact with specific biological targets.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs, affecting replication and transcription processes.
相似化合物的比较
Similar Compounds
- 6-ethyl-3-(1H-benzimidazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate
- 6-ethyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-7-yl 4-hydroxybenzoate
Uniqueness
The presence of the methoxy group on the benzoate ester and the methyl group on the benzimidazole ring distinguishes 6-ethyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate from similar compounds. These structural features may confer unique biological activities and chemical reactivity.
属性
CAS 编号 |
210639-98-8 |
|---|---|
分子式 |
C27H22N2O5 |
分子量 |
454.482 |
IUPAC 名称 |
[6-ethyl-3-(1-methylbenzimidazol-2-yl)-4-oxochromen-7-yl] 4-methoxybenzoate |
InChI |
InChI=1S/C27H22N2O5/c1-4-16-13-19-24(14-23(16)34-27(31)17-9-11-18(32-3)12-10-17)33-15-20(25(19)30)26-28-21-7-5-6-8-22(21)29(26)2/h5-15H,4H2,1-3H3 |
InChI 键 |
PIKMFBHWXRPRMP-UHFFFAOYSA-N |
SMILES |
CCC1=CC2=C(C=C1OC(=O)C3=CC=C(C=C3)OC)OC=C(C2=O)C4=NC5=CC=CC=C5N4C |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



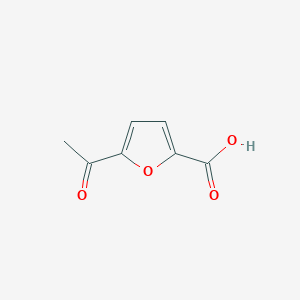
![4-Hydroxy-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B2630478.png)
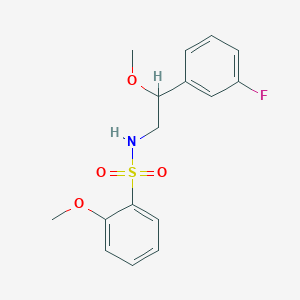
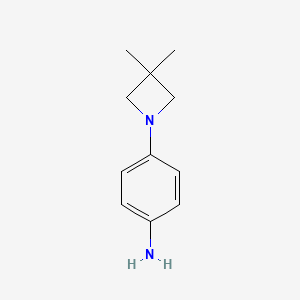
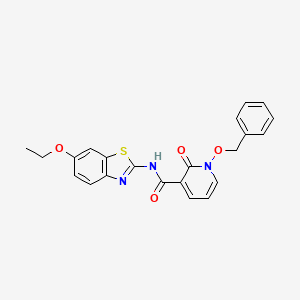
![1-[4-(3-Fluorophenoxy)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2630484.png)

![3-(3-Chlorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2630487.png)
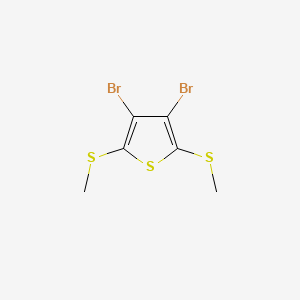
![4-(2,5-dioxopyrrolidin-1-yl)-N-[2-methoxy-4-(methylsulfanyl)butyl]benzene-1-sulfonamide](/img/structure/B2630489.png)
